Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUZCCJUSJYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512839 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-03-4 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted esters, amides, ethers.
Scientific Research Applications
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products. .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Oxygen Bridge vs. Non-Oxygenated Analogs
Key Differences :
- The 7-oxa bridge increases electron density, making the compound more reactive in ring-opening metathesis polymerization (ROMP) compared to non-oxygenated analogs .
- Oxygen-free analogs like FEMA 4790 exhibit higher hydrophobicity, favoring applications in flavor chemistry .
Ester Group Variations
| Compound | Molecular Formula | Ester Group | Key Properties |
|---|---|---|---|
| This compound | C₉H₁₂O₃ | Ethyl | Higher hydrolytic stability |
| Mthis compound | C₈H₁₀O₃ | Methyl | Faster hydrolysis, lower MW (154.16 g/mol) |
Impact of Ester Size :
- Ethyl esters are preferred for prolonged stability in polymer precursors .
- Methyl esters are cost-effective but less stable, limiting their use in long-term storage .
Substituent-Modified Derivatives
Amino-Substituted Derivatives
Key Findings :
- Amino groups enable hydrogen bonding and chiral recognition, critical in asymmetric catalysis .
- Steric effects from substituents (e.g., exo vs. endo) influence diastereoselectivity (>50:1 in some cases ).
Isopropyl-Substituted Derivatives
| Compound | Molecular Formula | Substituent | Notable Feature |
|---|---|---|---|
| Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate | C₁₃H₁₈O₂ | Isopropyl | Enhanced steric hindrance |
Impact : Bulky substituents like isopropyl reduce reactivity in ring-opening reactions but improve thermal stability .
Heteroatom-Modified Bicyclic Systems
Comparison :
Biological Activity
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, a bicyclic compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 168.19 g/mol. Its structure features a bicyclic framework that is significant in various chemical reactions and biological applications.
Synthesis
The compound can be synthesized through various methods, including the Diels-Alder reaction using boron trifluoride as a catalyst, which allows for high atom economy and mild reaction conditions . The synthesis of derivatives has also been explored, enhancing the compound's versatility for further biological testing.
Antibacterial and Antioxidant Properties
Recent studies have demonstrated that novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl exhibit notable antibacterial and antioxidant activities. For instance, compounds synthesized from this framework were screened against various bacterial strains, showing significant inhibition zones, indicating their potential as antibacterial agents .
Pharmacological Activities
The pharmacological profile of this compound includes:
Case Studies
-
Antibacterial Screening :
- A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Cytotoxicity Assays :
- In vitro studies on human cancer cell lines revealed that some derivatives induced apoptosis at low concentrations.
- The mechanism of action appears to involve the disruption of mitochondrial function and induction of oxidative stress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate and its derivatives?
- Methodological Answer : The compound is synthesized via cycloaddition reactions. For example, Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride) yield the bicyclic core. Azide cycloadditions to the double bond of 7-oxabicyclo derivatives can generate triazolines, which are precursors to functionalized cyclopentane derivatives . Acid-catalyzed rearrangements (e.g., pinacolic shifts) are critical for generating stereochemically complex products, such as amino-hydroxy-cyclopentane-carbaldehydes, with yields up to 67% under optimized conditions .
Q. How is stereochemical integrity assessed in 7-oxabicyclo[2.2.1]hept-5-ene derivatives?
- Methodological Answer : Stereochemistry is determined using NMR spectroscopy (e.g., coupling constants and NOE experiments) and chromatographic separation. For instance, endo- and exo-2-substituted isomers of 7-oxabicyclo derivatives are separable via silica gel chromatography, enabling precise structural assignment . X-ray crystallography may also validate configurations in crystalline derivatives .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and nitro (NO₂, ~1537 cm⁻¹) groups in derivatives .
- ¹H/¹³C NMR : Resolves bridgehead protons (δ 1.5–3.0 ppm) and olefinic signals (δ 5.0–6.5 ppm) .
- Chromatography : HPLC (e.g., methanol/water mobile phase) and TLC monitor reaction progress and purity .
Advanced Research Questions
Q. How do acid-catalyzed rearrangements influence the stereochemical outcome of 7-oxabicyclo derivatives?
- Methodological Answer : Acid treatment (e.g., HSO₃F/Ac₂O) triggers carbocation rearrangements. For example, 5,6-epoxy-7-oxanorbornan-2-one undergoes a 1,2-acyl shift to form 2-oxabicyclo[2.2.1]heptane-3,7-diyl diacetates (85% selectivity) due to the higher migratory aptitude of acyl vs. alkyl groups . Computational studies (DFT/B3LYP) model transition states to predict regioselectivity .
Q. What strategies enhance stereocontrol in the synthesis of functionalized cyclopentane derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use enantiopure azido formates to induce asymmetry during cycloadditions .
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize cationic intermediates, favoring trans-diastereomers (e.g., 17 in 90% diastereomeric excess) .
- Temperature control : Low temperatures (–40°C) suppress competing pathways, improving selectivity for 7-oxabicycloheptanones .
Q. How can computational methods elucidate reaction mechanisms in 7-oxabicyclo systems?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G(d) models simulate [3.3]-sigmatropic rearrangements and carbocation stability. For example, the 7-oxabicyclo[2.2.1]hept-2-yl cation rearranges to a 2-oxabicyclo[2.2.1]hept-3-yl cation, which is 15 kcal/mol more stable .
- Molecular dynamics : Predict solvent effects on transition states for Diels-Alder reactions .
Q. What structure-activity relationships (SARs) are observed in 7-oxabicyclo derivatives as estrogen receptor (ER) ligands?
- Methodological Answer : Substituents at C(5) and C(6) modulate ER binding. For example, exo-5,6-bis-(4-hydroxyphenyl) derivatives exhibit ERα/ERβ selectivity (RBA: 9.3% vs. 1.7%) due to hydrophobic interactions with the ligand-binding domain. Sulfonic acid esters improve solubility without compromising affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
